molecular formula C16H17ClN2O2 B12724888 2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride CAS No. 88799-55-7

2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride

Cat. No.: B12724888
CAS No.: 88799-55-7
M. Wt: 304.77 g/mol
InChI Key: FBAJMPATNQSLLP-UHFFFAOYSA-N
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Description

2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride is a synthetic organic compound It belongs to the class of heterocyclic compounds, specifically pyrido-oxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification techniques is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction may produce hydroxy-derivatives.

Scientific Research Applications

2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
  • 2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride

Uniqueness

2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride is unique due to its specific chemical structure and properties. Its monohydrochloride form may offer distinct advantages in terms of solubility, stability, and reactivity compared to its analogs.

Properties

CAS No.

88799-55-7

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

4-benzyl-2-ethylpyrido[3,2-b][1,4]oxazin-3-one;hydrochloride

InChI

InChI=1S/C16H16N2O2.ClH/c1-2-13-16(19)18(11-12-7-4-3-5-8-12)15-14(20-13)9-6-10-17-15;/h3-10,13H,2,11H2,1H3;1H

InChI Key

FBAJMPATNQSLLP-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C2=C(O1)C=CC=N2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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